rac N-Acetyl Norlaudanosine-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

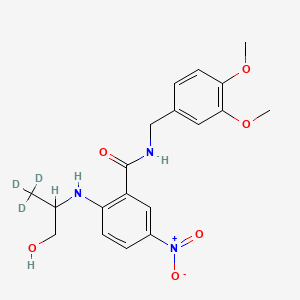

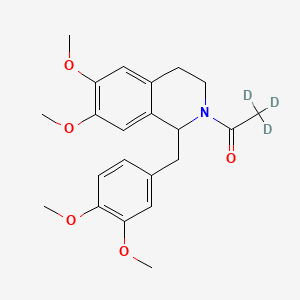

Beschreibung

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of "rac N-Acetyl Norlaudanosine-d3"

Differentiating Effects in Neuroblastoma Cells

1,25-Dihydroxycholecalciferol (D3) was found to play a crucial role in cell differentiation and embryonic development. Specifically, it showed notable effects on LA-N-5 human neuroblastoma cells, resulting in decreased invasiveness and N-myc expression, and promoting cell differentiation. This suggests a potential therapeutic use of D3 in treating certain tumor types (Moore et al., 1995).

Coactivator for Steroid/Nuclear Receptors

RAC3, identified as a human transcriptional coactivator for steroid/nuclear receptors, plays a significant role in hormone action regulation. It interacts with several liganded receptors, enhancing ligand-dependent transcriptional activation, and is related to SRC-1 and TIF2, potent coactivators for steroid/nuclear receptors. This association points towards its potential in understanding hormone action and as a target for developing therapeutic agents that can block hormone-dependent neoplasia (Li et al., 1997).

Binding Affinity in RAC/Protein Kinase B

The α isoform of the RAC-protein kinase B (RAC/PKB) showed a high affinity for inositol phosphates and phosphoinositides, suggesting that the products of the phosphatidylinositide 3-kinase can act as both a membrane anchor and modulator of RAC/PKB activity. This finding provides insights into the link between phosphatidylinositide 3-kinase and RAC/PKB regulation (Frech et al., 1997).

Biochemische Analyse

Biochemical Properties

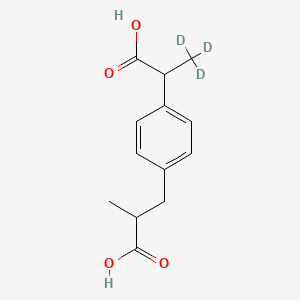

rac N-Acetyl Norlaudanosine-d3 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways and enzyme interactions. This compound interacts with various enzymes and proteins, facilitating the analysis of metabolic flux and metabolite levels. The nature of these interactions often involves stable isotope labeling, which allows researchers to trace the metabolic pathways and understand the biochemical processes in detail.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its stable isotopic form enables precise tracking within cells, providing insights into how it affects cell function . Studies have shown that this compound can impact cellular metabolism by altering the levels of specific metabolites and influencing gene expression patterns.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound’s stable isotopic labeling allows for detailed studies of its binding interactions with enzymes and proteins, providing insights into its role in metabolic pathways. Additionally, this compound can modulate enzyme activity, leading to changes in cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for extended analysis periods . Its degradation over time can influence the observed effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can provide valuable insights into metabolic pathways without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. Its stable isotopic form allows researchers to trace its involvement in these pathways, providing a detailed understanding of its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function within the cellular environment .

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These factors determine its specific compartments or organelles within the cell, influencing its activity and function . Understanding its subcellular localization is crucial for elucidating its role in cellular processes.

Eigenschaften

IUPAC Name |

2,2,2-trideuterio-1-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-14(24)23-9-8-16-12-21(27-4)22(28-5)13-17(16)18(23)10-15-6-7-19(25-2)20(11-15)26-3/h6-7,11-13,18H,8-10H2,1-5H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDKUPJJVWNDTF-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1H-dibenzo[c,f]imidazo[1,5-a]azepin-9(13bH)-one hydrochloride](/img/structure/B565269.png)

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B565272.png)